methyl 3,6-dihydroxy-4-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-dihydroxy-4-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydroxyl groups, a methoxyphenyl group, and a tetrahydroindazole core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dihydroxy-4-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Functionalization: Introduction of hydroxyl and methoxy groups can be done through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dihydroxy-4-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3,6-dihydroxy-4-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying enzyme interactions or as a potential drug candidate.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3,6-dihydroxy-4-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Pinacol Boronic Esters: Used in various organic synthesis reactions.
Uniqueness
Methyl 3,6-dihydroxy-4-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate stands out due to its unique combination of functional groups and the tetrahydroindazole core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H20N2O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 6-hydroxy-4-(4-methoxyphenyl)-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-17(22)8-11-13(15(20)19-18-11)12(14(17)16(21)24-3)9-4-6-10(23-2)7-5-9/h4-7,12,14,22H,8H2,1-3H3,(H2,18,19,20) |
InChI Key |
RGSDRBMHTDALNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C1C(=O)OC)C3=CC=C(C=C3)OC)C(=O)NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.